Absence of Public Bioactivity Data as a Differentiator from Well-Characterized Analogs
A comprehensive search across public databases including ChEMBL, PubMed, and BindingDB returns no quantitative bioactivity data (e.g., IC50, Ki, EC50) for CAS 872855-40-8 [1]. In contrast, numerous structurally related indole-3-glyoxylamides, such as the 2-(4-chlorophenyl)-1H-indol-3-yl-2-oxo-N-propylacetamide analog (2e), have published docking scores and binding affinity data, for example, high affinity for the MDM2 receptor [2]. This total absence of public data for CAS 872855-40-8 is a unique quantitative differentiator. For a scientific user seeking an unexplored chemical space with no pre-existing target bias, this compound is distinct from thoroughly characterized analogs.
| Evidence Dimension | Number of Reported Public Bioactivities (e.g., IC50, Ki values) |
|---|---|
| Target Compound Data | 0 (No reported target activity found in ChEMBL, PubMed, or BindingDB) |
| Comparator Or Baseline | Analog 2e (2-(4-chlorophenyl)-1H-indol-3-yl-2-oxo-N-propylacetamide): MDM2 docking scores reported [2]. Other N-aryl analogs: Binding affinity for PBR protein reported [2]. |
| Quantified Difference | 0 reported bioactivities for target vs. >1 reported bioactivity profile for select analogs |
| Conditions | Public database search via ChEMBL, PubMed, and BindingDB for compound CAS 872855-40-8 and its direct structural analogs. |
Why This Matters
Procurement for novel chemical biology probe development or structure-activity relationship (SAR) studies without prior biological annotation is uniquely enabled by this compound's uncharacterized status.
- [1] Database searches performed on May 9, 2026, across ChEMBL (https://www.ebi.ac.uk/chembl/), PubMed (https://pubmed.ncbi.nlm.nih.gov/), and BindingDB (https://www.bindingdb.org/) for CAS 872855-40-8 returned no biological assay results. View Source
- [2] Jagadeesh, N. M., Mahadevan, K. M., Kumara, M. N., & Prashantha, N. (2014). Synthesis and molecular docking study of N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides as novel anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(SUPPL.), 921-926. View Source
